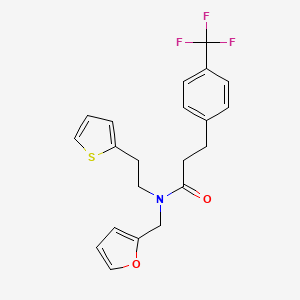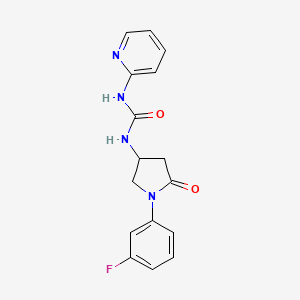![molecular formula C18H17N3O B2702145 N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea CAS No. 866042-33-3](/img/structure/B2702145.png)
N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea, commonly known as PPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.
Scientific Research Applications
Anticancer Properties
Unsymmetrical N,N’-diaryl ureas, like the compound , play a crucial role in anticancer drug design. The urea moiety can form hydrogen bonds with biological receptors, making it valuable for drug development. Notable examples of FDA-approved anticancer drugs include Sorafenib (Nexavar®) and Regorafenib (Stivarga®), which treat advanced renal cancer, hepatocellular carcinoma, metastatic colorectal cancer, and gastrointestinal stromal tumors. Additionally, compounds like Elubrixin are undergoing clinical trials for multiple sclerosis treatment .
Antitubercular Agents
The compound’s structure suggests potential as an antitubercular agent. Combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation could lead to novel derivatives with improved efficacy against tuberculosis .
Antioxidant and Neuroprotective Effects
1-phenyl-3-methyl-5-pyrazolone (Edaravone), a related compound, exhibits antioxidant properties and is used to aid recovery following strokes and treat amyotrophic lateral sclerosis (ALS). Investigating similar derivatives may reveal additional neuroprotective effects .
Imidazole-Containing Compounds
Considering the compound’s structure, it may serve as a precursor for imidazole-containing compounds. These compounds have diverse therapeutic potential, including antimicrobial, anti-inflammatory, and antitumor activities .
properties
IUPAC Name |
1-phenyl-3-[(2-pyrrol-1-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(20-16-9-2-1-3-10-16)19-14-15-8-4-5-11-17(15)21-12-6-7-13-21/h1-13H,14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPIIDJMQOLSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid](/img/structure/B2702063.png)
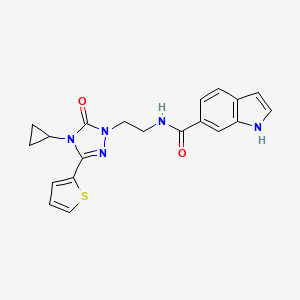
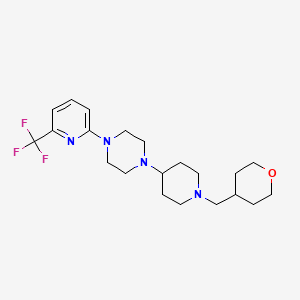
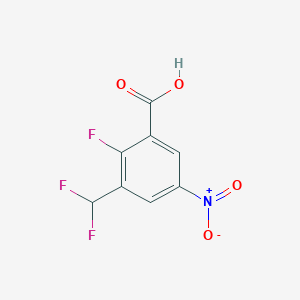
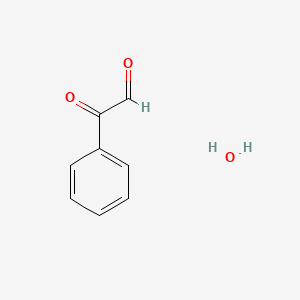
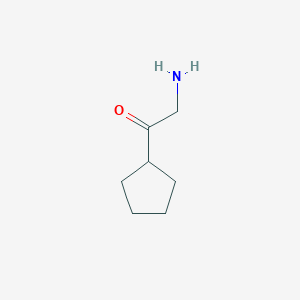
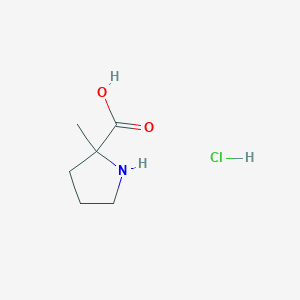

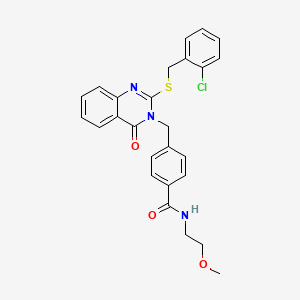
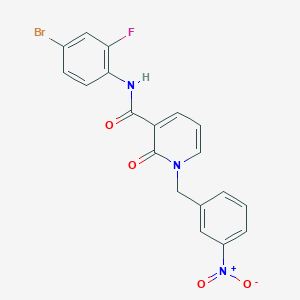
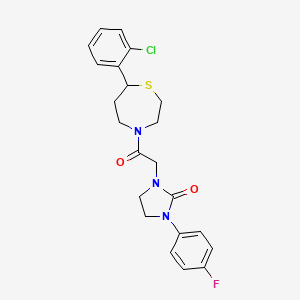
![ethyl 2-(2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2702078.png)
